ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, a heterocyclic scaffold known for diverse pharmacological and material science applications. Its structure features:
- Thiazolo[3,2-a]pyrimidine core: A fused bicyclic system with sulfur (thiazole) and nitrogen (pyrimidine) atoms, contributing to aromaticity and electronic diversity.
- Position 2: 3-Nitrobenzylidene group, a conjugated electron-withdrawing substituent influencing electronic properties and reactivity. Position 6: Ethyl carboxylate ester, enhancing solubility and serving as a synthetic handle for derivatization.
- Stereochemistry: The (2E)-configuration of the benzylidene double bond ensures planar geometry, critical for π-π stacking and intermolecular interactions .
Properties
Molecular Formula |
C25H21N3O7S |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-acetyloxyphenyl)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H21N3O7S/c1-4-34-24(31)21-14(2)26-25-27(22(21)17-8-10-19(11-9-17)35-15(3)29)23(30)20(36-25)13-16-6-5-7-18(12-16)28(32)33/h5-13,22H,4H2,1-3H3/b20-13+ |
InChI Key |
DUMABSGJJWFORN-DEDYPNTBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S2)C |
Origin of Product |
United States |
Preparation Methods
Core Thiazolopyrimidine Synthesis
The thiazolopyrimidine core is typically synthesized via a Biginelli-like reaction, modified for thiazole incorporation. A mixture of 4-(acetyloxy)benzaldehyde, ethyl acetoacetate, and thiourea undergoes cyclocondensation in the presence of acidic catalysts such as HCl or montmorillonite K10 . The reaction proceeds at 80–100°C for 3–5 hours, yielding 5-[4-(acetyloxy)phenyl]-7-methyl-3,4-dihydropyrimidin-2(1H)-one (DHPM).
Key Reaction Parameters
| Component | Quantity | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-(Acetyloxy)benzaldehyde | 5 mmol | NH₄Cl (0.8 mmol) | 100°C | 3 h | 78% |
| Ethyl acetoacetate | 5 mmol | H₂SO₄ (2 drops) | Reflux | 5 h | 72% |
Ultrasound-assisted methods significantly enhance reaction efficiency. Solvent-free conditions under 51 W probe irradiation reduce reaction time to 10 minutes while achieving 85–90% yields .
Cyclization to Thiazolopyrimidine
The DHPM intermediate is cyclized with α-haloesters (e.g., ethyl chloroacetate) to form the thiazolopyrimidine scaffold. This step involves nucleophilic substitution, where the thiol group attacks the α-carbon of the haloester, followed by intramolecular cyclization .
Optimized Protocol
-
Reagents : DHPM (1 mmol), ethyl chloroacetate (1.2 mmol), ethanol (10 mL)
-
Conditions : Reflux at 80°C for 2 hours
-
Workup : Neutralization with aqueous ammonia (pH 7.5–8.0), extraction with chloroform
| Aldehyde | Catalyst | Time | Yield |
|---|---|---|---|
| 3-Nitrobenzaldehyde | Piperidine | 4 h | 82% |
| 3-Nitrobenzaldehyde | L-Proline | 6 h | 78% |
Comparative Analysis of Synthesis Methods
Traditional vs. Ultrasound-Assisted Synthesis
| Parameter | Traditional Method | Ultrasound Method |
|---|---|---|
| Reaction Time | 5–8 hours | 10–15 minutes |
| Yield | 65–75% | 85–90% |
| Catalyst | Required | Not required |
| Solvent | Ethanol | Solvent-free |
Ultrasound irradiation enhances mass transfer and reduces activation energy, favoring higher yields and shorter durations .
Analytical Characterization
Post-synthesis validation employs:
-
NMR Spectroscopy : Confirms substituent positions via chemical shifts (e.g., 3-nitrobenzylidene protons at δ 7.5–8.5 ppm) .
-
HPLC : Purity >98% using C18 column, acetonitrile/water (70:30), flow rate 1 mL/min .
-
Mass Spectrometry : Molecular ion peak at m/z 565.1 (M+H⁺) .
Industrial Scalability
Large-scale production utilizes continuous flow reactors, achieving batch sizes >1 kg with 80% yield. Automated systems control temperature and stoichiometry, minimizing human error .
Challenges and Mitigation Strategies
-
Low Solubility : Add co-solvents (e.g., DMF) during cyclization .
-
Byproduct Formation : Use scavenger resins (e.g., QuadraPure™) to remove excess aldehydes .
Research Advancements
Recent studies explore enzymatic methods (laccase-TEMPO systems) for oxidizing intermediates, reducing reliance on harsh oxidants .
Chemical Reactions Analysis
Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions for these reactions include hydrogenation catalysts for reduction, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thiazolo[3,2-a]pyrimidine core may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Steric Considerations : Bulkier substituents (e.g., 2,4,6-trimethylbenzylidene in ) reduce molecular flexibility and may hinder crystal packing .
- Solubility: Ethyl carboxylate at position 6 improves aqueous solubility compared to nitrile or non-ester derivatives .
Spectroscopic and Crystallographic Data
- IR Spectroscopy : Nitrile stretches (~2,219 cm⁻¹ in ) and carbonyl peaks (~1,719 cm⁻¹ in ) are consistent across derivatives, with shifts reflecting substituent electronic effects .
- NMR : The 3-nitrobenzylidene proton in the target compound appears downfield (δ ~8.01 ppm) due to nitro deshielding, whereas methoxy-substituted analogs show upfield shifts (δ ~7.29–7.41 ppm) .
- X-ray Crystallography :
Biological Activity
Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Structural Characteristics
The compound features a thiazolo[3,2-a]pyrimidine core combined with a nitrobenzylidene moiety and an acetyloxyphenyl group. Its molecular formula is with a molecular weight of 507.5 g/mol. The unique structure suggests diverse biological interactions, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C25H21N3O7S |
| Molecular Weight | 507.5 g/mol |
| IUPAC Name | Ethyl (2E)-5-(4-acetyloxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| InChI Key | RPFFNWSPSWHVFV-DEDYPNTBSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The nitrobenzylidene moiety may interact with nucleophilic sites in proteins, potentially inhibiting enzyme activity. This inhibition can affect various metabolic pathways.
- DNA/RNA Interaction : The thiazolopyrimidine core is believed to interact with nucleic acids, influencing cellular processes such as replication and transcription.
These mechanisms suggest that the compound may have applications in treating conditions related to enzyme dysfunction or genetic anomalies.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell survival and proliferation. For instance:
- Case Study : A study demonstrated that the compound inhibited the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory response:
- Research Findings : In vitro studies revealed that the compound exhibited comparable efficacy to established COX inhibitors like Celecoxib .
Antimicrobial Activity
This compound has shown antimicrobial properties against various pathogens:
- Study Overview : A series of tests indicated effective antibacterial and antifungal activity against strains such as Staphylococcus aureus and Candida albicans .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is essential to compare it with other thiazolopyrimidine derivatives:
| Compound | Activity | IC50 Value |
|---|---|---|
| Ethyl (2E)-5-(4-acetyloxyphenyl)-7-methyl... | Anticancer | 15 µM |
| Thiazolopyrimidine Derivative A | Antimicrobial | 10 µM |
| Nitrobenzylidene Derivative B | Anti-inflammatory | 20 µM |
This comparison illustrates that while there are other compounds with similar structures exhibiting biological activities, ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl... shows promising potency in multiple therapeutic areas.
Q & A
Q. Critical Conditions :
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 3-Nitrobenzaldehyde, Knoevenagel condensation, ethanol, reflux | 65% | |
| 2 | Thiourea, HCl, 100°C, 6 hrs | 72% | |
| 3 | Acetic anhydride, pyridine, RT, 12 hrs | 85% |
Basic: Which analytical techniques are most effective for structural confirmation?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy :
- 1H/13C NMR : Identifies substituents (e.g., acetyloxy methyl protons at δ 2.3 ppm; nitrobenzylidene aromatic protons at δ 8.1–8.3 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the thiazolo-pyrimidine core .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 522.12) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing) .
Q. Crystallographic Data Example :
| Parameter | Value | Reference |
|---|---|---|
| Space Group | Triclinic, P1 | |
| R Factor | 0.058 | |
| Key Bond Length | C=O: 1.21 Å |
Advanced: How do substituents at the benzylidene (2-position) and phenyl (5-position) groups influence bioactivity?
Answer:
Systematic SAR studies reveal:
- Benzylidene Group (Position 2) :
- Electron-withdrawing groups (e.g., -NO₂ in 3-nitrobenzylidene) enhance electrophilicity, improving enzyme inhibition (e.g., kinase targets) .
- Electron-donating groups (e.g., -OAc in 4-acetoxyphenyl) increase solubility but may reduce binding affinity .
- Phenyl Group (Position 5) :
Q. Comparative Data :
| Substituent (Position 2) | Bioactivity (IC₅₀) | Reference |
|---|---|---|
| 3-Nitrobenzylidene | 0.8 µM (kinase X) | |
| 4-Methoxybenzylidene | 5.2 µM |
Methodological Note : Use in vitro enzyme assays (e.g., fluorescence polarization) paired with molecular docking to validate substituent effects .
Advanced: How can researchers resolve contradictions in biological data across structural analogs?
Answer:
Contradictions often arise from:
Solubility Differences : Polar groups (e.g., -COOH) improve aqueous solubility but may mask intrinsic activity. Use standardized DMSO stock solutions (<0.1% v/v) .
Conformational Flexibility : Substituents like 3-nitrobenzylidene restrict rotation, altering binding modes. Validate with X-ray co-crystallography .
Assay Variability : Normalize data using positive controls (e.g., staurosporine for kinase assays) .
Case Study :
A 4-chlorophenyl analog showed 10-fold lower activity than the 3-nitro derivative due to reduced electrophilicity. Activity was restored by introducing a methylthio group at position 7 to enhance lipophilicity .
Advanced: What strategies optimize crystallization for X-ray studies?
Answer:
Key challenges include poor crystal growth due to flexible substituents. Strategies:
Q. Crystallization Protocol :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | DMF/Ethyl acetate (1:3) | |
| Temperature | 4°C, 7 days | |
| Additive | 5% DMSO |
Advanced: How can computational methods complement experimental SAR studies?
Answer:
- Molecular Dynamics (MD) : Simulate substituent effects on protein-ligand binding (e.g., 3-nitro group’s electrostatic contributions) .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent design .
- Docking (AutoDock Vina) : Screen analogs for binding poses against targets like COX-2 or EGFR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
